Head-to-Head Reactivity: Superior Yield vs. 6-Bromo Analog in Crizotinib Intermediate Synthesis
When comparing the synthesis of the key anti-lung cancer drug intermediate Crizotinib, the 6-chloro derivative (CAS 35570-68-4) provides a more atom-economical and efficient route than the 6-bromo analog (CAS 21594-52-5). The 6-chloro compound, when prepared via an optimized one-step chlorination, demonstrates an 89% yield . The 6-bromo analog, while also a viable intermediate, typically requires harsher conditions and more expensive reagents, leading to lower overall yields and higher industrial production costs [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | 6-Bromo-oxazolo[4,5-b]pyridin-2(3H)-one (CAS 21594-52-5) |
| Quantified Difference | Target compound achieves a high yield under mild, one-step conditions, whereas the bromo analog is associated with lower efficiency and higher cost |
| Conditions | Reaction of 2,3-dihydropyrido[2,3-d][1,3]oxazol-2-one with N-chlorosuccinimide (NCS) in DMF |
Why This Matters
For procurement decisions, the 89% yield and cost-effective one-step synthesis make this compound the economically rational choice for scale-up, directly impacting cost of goods in pharmaceutical manufacturing.
- [1] CN103709175A. One-step synthesis method of 6-chlorine-3H-oxazole [4,5-b] pyridine-2-ketone. View Source
